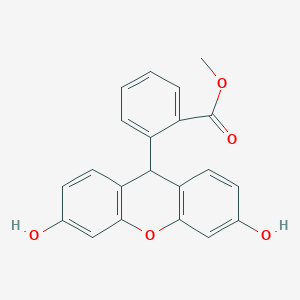
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C21H16O5. It is a derivative of xanthene, a yellow organic heterocyclic compound. This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoate ester. It has a molecular weight of 348.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate typically involves the reaction of fluorescein with methanol in the presence of sulfuric acid. The reaction mixture is refluxed for several hours, followed by the removal of excess alcohol and cooling. The residue is then poured into water and separated .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Employed in fluorescence microscopy and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer properties and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate involves its interaction with cellular components. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrorhodamine 123: A similar compound with the molecular formula C21H18N2O3, used as a fluorescent probe.
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate: Another xanthene derivative with similar properties.
Uniqueness
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is unique due to its specific substitution pattern on the xanthene core, which imparts distinct chemical and physical properties. Its dual hydroxy groups enhance its reactivity and fluorescence, making it valuable in various applications .
Propiedades
Número CAS |
136205-88-4 |
|---|---|
Fórmula molecular |
C21H16O5 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
methyl 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H16O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20,22-23H,1H3 |
Clave InChI |
XKCJYOACZDHRBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


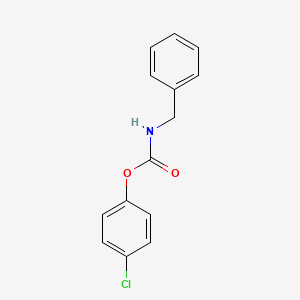
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
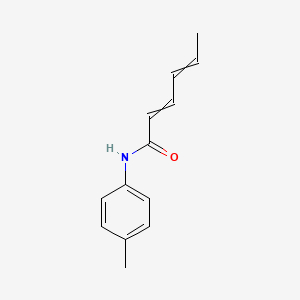
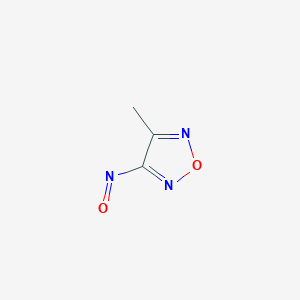
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
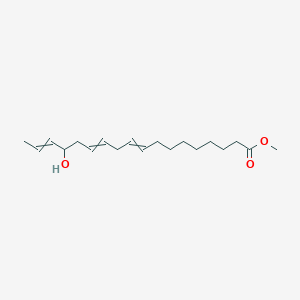
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)
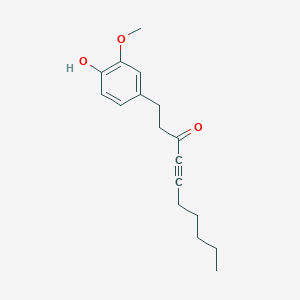
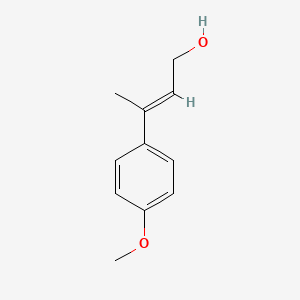
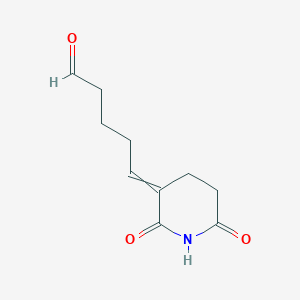
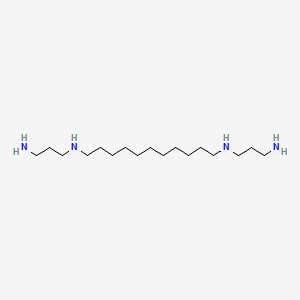
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
